2-hexyl-4-Pentynoic Acid
2-hexyl-4-Pentynoic Acid
2-hexyl-4-Pentynoic acid is a derivative of valproic acid (Item No. 13033), an inhibitor of histone deacetylases (HDACs). It inhibits HDAC activity more potently (IC50 = 13 µM) than valproic acid (IC50 = 398 µM). 2-hexyl-4-Pentynoic acid induces histone hyperacetylation in cerebellar granule cells significantly at 5 µM. It also induces the expression of heat shock proteins Hsp70-1a and Hsp70-1b and protects cerebellar granule cells from glutamate-induced excitotoxicity when used at a concentration of 50 µM.
Brand Name:
Vulcanchem
CAS No.:
96017-59-3
VCID:
VC0159140
InChI:
InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13)
SMILES:
CCCCCCC(CC#C)C(=O)O
Molecular Formula:
C11H18O2
Molecular Weight:
182.26 g/mol
2-hexyl-4-Pentynoic Acid
CAS No.: 96017-59-3
Reference Standards
VCID: VC0159140
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
CAS No. | 96017-59-3 |
---|---|
Product Name | 2-hexyl-4-Pentynoic Acid |
Molecular Formula | C11H18O2 |
Molecular Weight | 182.26 g/mol |
IUPAC Name | 2-prop-2-ynyloctanoic acid |
Standard InChI | InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) |
Standard InChIKey | DUQSBRQHALCSLC-UHFFFAOYSA-N |
SMILES | CCCCCCC(CC#C)C(=O)O |
Canonical SMILES | CCCCCCC(CC#C)C(=O)O |
Description | 2-hexyl-4-Pentynoic acid is a derivative of valproic acid (Item No. 13033), an inhibitor of histone deacetylases (HDACs). It inhibits HDAC activity more potently (IC50 = 13 µM) than valproic acid (IC50 = 398 µM). 2-hexyl-4-Pentynoic acid induces histone hyperacetylation in cerebellar granule cells significantly at 5 µM. It also induces the expression of heat shock proteins Hsp70-1a and Hsp70-1b and protects cerebellar granule cells from glutamate-induced excitotoxicity when used at a concentration of 50 µM. |
Synonyms | 2-(2-propyn-1-yl)-octanoic acid |
Reference | 1.Leng, Y.,Marinova, Z.,Reis-Fernandes, M.A., et al. Potent neuroprotective effects of novel structural derivatives of valproic acid: Potential roles of HDAC inhibition and HSP70 induction. Neuroscience Letters 476(3), 127-132 (2010). |
PubChem Compound | 175664 |
Last Modified | Nov 12 2021 |
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